molecular formula C8H8N2O2S2 B2995482 2-Methyl-1,3-benzothiazole-6-sulfonamide CAS No. 21431-21-0

2-Methyl-1,3-benzothiazole-6-sulfonamide

Cat. No. B2995482
CAS RN: 21431-21-0
M. Wt: 228.28
InChI Key: RJJWMABSSXTUCA-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzothiazole-6-sulfonamide is a chemical compound with the molecular formula C8H8N2O2S2 . It has been used in the preparation of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides .


Synthesis Analysis

A series of novel 2-aminobenzothiazole derivatives bearing sulfonamide at position 6 was designed, synthesized, and investigated as inhibitors of four isoforms of the metalloenzyme carbonic anhydrase . The synthesis of these compounds involves the coupling of equimolar amounts of the respective reagents .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1,3-benzothiazole-6-sulfonamide is characterized by a benzothiazole ring substituted with a methyl group at position 2 and a sulfonamide group at position 6 .


Physical And Chemical Properties Analysis

2-Methyl-1,3-benzothiazole-6-sulfonamide is a powder with a molecular weight of 228.3 . It has a melting point of 213-214 degrees Celsius .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, including 2-Methyl-1,3-benzothiazole-6-sulfonamide, have been found to have potent anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Anti-Tetanus Activity

2-Methyl-1,3-benzothiazole-6-sulfonamide has been studied for its anti-tetanus activity . It has been found to act as a muscle relaxant .

Synthesis of Nicotinamides

This compound has been used in the preparation of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides .

Drug Discovery and Development

The molecules of 2-Methyl-1,3-benzothiazole-6-sulfonamide have been analyzed for ADMET properties to predict their chances of being introduced to the next phase of drug discovery and development .

Anti-Bacterial Activity

2-Methyl-1,3-benzothiazole-6-sulfonamide derivatives have been found to possess anti-bacterial properties .

Anti-Fungal Activity

These compounds have also shown anti-fungal properties .

Anti-Oxidant Activity

Benzothiazole derivatives have been found to possess anti-oxidant properties .

Anti-Inflammatory Activity

2-Methyl-1,3-benzothiazole-6-sulfonamide derivatives have been found to possess anti-inflammatory properties .

Safety and Hazards

The safety information available indicates that 2-Methyl-1,3-benzothiazole-6-sulfonamide is harmful if swallowed or in contact with skin, and toxic if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for 2-Methyl-1,3-benzothiazole-6-sulfonamide could involve further investigation of its potential as an inhibitor of carbonic anhydrase . Additionally, the development of novel antibiotics to control resistance problems is crucial . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

properties

IUPAC Name

2-methyl-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S2/c1-5-10-7-3-2-6(14(9,11)12)4-8(7)13-5/h2-4H,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJWMABSSXTUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-benzothiazole-6-sulfonamide

CAS RN

21431-21-0
Record name 2-methyl-1,3-benzothiazole-6-sulfonamide
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